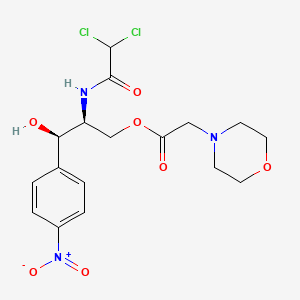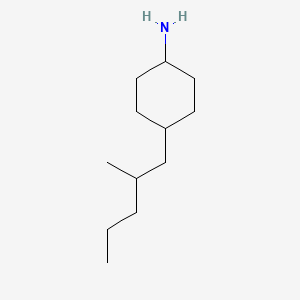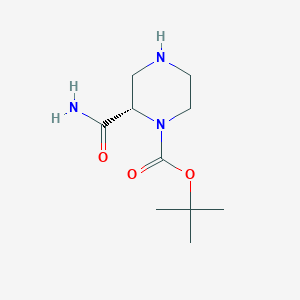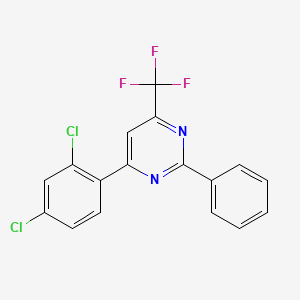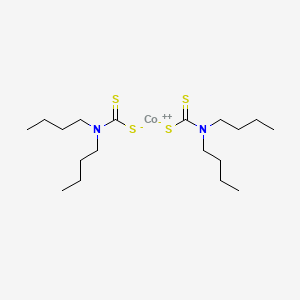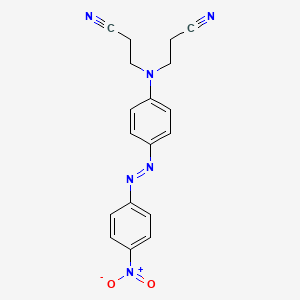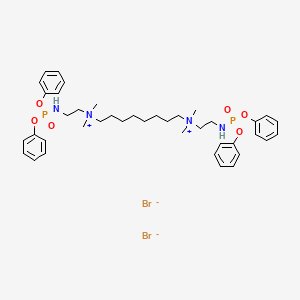
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro ring, and various functional groups such as chloro, dimethyl, and methoxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration and Reduction: Starting with naphthalene, nitration followed by reduction can yield 1-naphthylamine.
Functional Group Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid function.
Cell Signaling: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-Naphthylamine: A simpler analog without the tetrahydro, chloro, dimethyl, and methoxy groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, dimethyl, and methoxy groups.
N,N-Dimethyl-1-naphthylamine: Does not have the tetrahydro, chloro, and methoxy groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
30074-65-8 |
|---|---|
分子式 |
C13H19Cl2NO |
分子量 |
276.20 g/mol |
IUPAC名 |
[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
XYTNPORBXPAQMP-MERQFXBCSA-N |
異性体SMILES |
C[NH+](C)[C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
正規SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


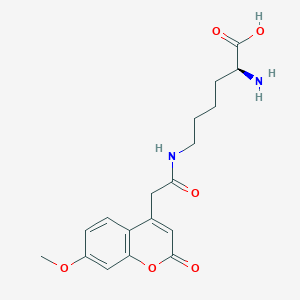
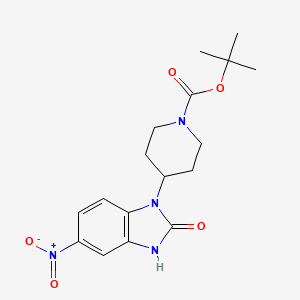
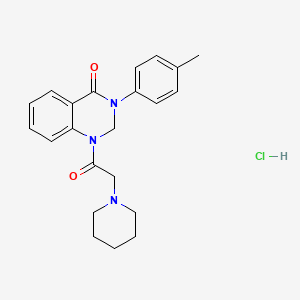
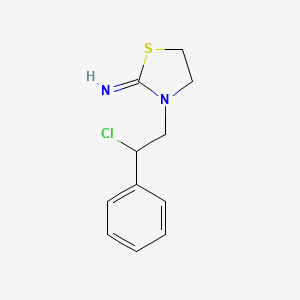
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
